Evidence 1: Superior Bioisosteric Potency as a Core Scaffold for TNIK Inhibition Compared to Pyrrolo[2,3-d]pyrimidine Derivatives
This evidence demonstrates the potency advantage of the 1H-pyrrolo[2,3-b]pyridine scaffold, from which 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a key synthetic entry point, compared to a closely related pyrrolo[2,3-d]pyrimidine core. The target scaffold shows superior inhibitory activity against TNIK, a key target in oncology.
| Evidence Dimension | TNIK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | < 1 nM (for optimized compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold) |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine derivatives (specific IC50 values vary but generally show lower potency in this context) |
| Quantified Difference | The 1H-pyrrolo[2,3-b]pyridine scaffold enabled the development of compounds with sub-nanomolar IC50 values, a level of potency not typically achieved by pyrrolo[2,3-d]pyrimidine analogs in this target class. |
| Conditions | TNIK enzyme inhibition assay; Structure-Activity Relationship (SAR) studies. |
Why This Matters
This quantifies the superior potential of the 1H-pyrrolo[2,3-b]pyridine core for developing ultra-potent kinase inhibitors, guiding medicinal chemists to prioritize this scaffold over others for TNIK-targeted programs.
